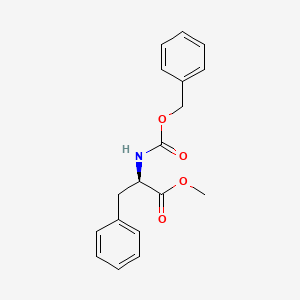

Cbz-D-phenylalanine methyl ester

Descripción

Historical Trajectories and Evolution of Protected Amino Acid Derivatives in Organic Synthesis

The journey of protected amino acid derivatives is deeply intertwined with the development of peptide synthesis. In the early 20th century, the stepwise assembly of peptides was a formidable challenge due to the multiple reactive groups on amino acids. thermofisher.com A significant breakthrough came in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz or Z) group as a protecting group for amines. numberanalytics.comnih.govmasterorganicchemistry.comwikipedia.org This discovery was a landmark, enabling controlled peptide synthesis for the first time and paving the way for the synthesis of previously inaccessible oligopeptides. nih.govtotal-synthesis.com

Initially, peptide synthesis was performed using solution-phase techniques. masterorganicchemistry.comwikipedia.org Over the years, various other protecting groups were developed, each with its own unique characteristics and methods of removal. wikipedia.orglibretexts.org This expansion of the chemist's toolbox allowed for more complex and selective synthetic strategies. The advent of solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield in the 1960s further revolutionized the field, making the synthesis of large peptides and even proteins a more routine endeavor. nih.gov The choice of protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group or the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, became crucial for the success of these multi-step syntheses. thermofisher.comnih.gov

The protection of the carboxylic acid function, often as a methyl or benzyl (B1604629) ester, is another critical aspect of peptide synthesis. libretexts.orggcwgandhinagar.com Methyl esters, for instance, offer an inexpensive and efficient means of protection and can be selectively removed under mild conditions. researchgate.net The evolution of these protecting group strategies has been fundamental to the advancement of organic synthesis, enabling the creation of complex biomolecules and pharmaceuticals. wikipedia.org

Contemporary Significance of D-Amino Acids in Specialized Chemical and Biochemical Research

For a long time, D-amino acids were considered "unnatural" because proteins in most living organisms are composed exclusively of L-amino acids. thieme-connect.compsu.edu However, research has increasingly revealed the natural occurrence and important biological roles of D-amino acids in a variety of organisms, from bacteria to humans. thieme-connect.comtandfonline.com They are found in the peptidoglycans of bacterial cell walls, contributing to their structural integrity and resistance to proteases. thieme-connect.comtandfonline.com

In more complex organisms, D-amino acids are involved in diverse physiological processes. For instance, D-serine and D-aspartic acid act as neurotransmitters or neuromodulators in the mammalian central nervous system. news-medical.netnih.gov The presence of D-amino acids in certain peptide antibiotics, such as gramicidin (B1672133) S and polymyxin (B74138) B, is crucial for their antimicrobial activity. tandfonline.com

The unique properties of D-amino acids have also captured the attention of medicinal chemists and drug developers. Incorporating D-amino acids into peptide-based drugs can enhance their stability against enzymatic degradation, prolonging their therapeutic effects. psu.edu Furthermore, D-amino acids serve as valuable chiral building blocks in the asymmetric synthesis of complex organic molecules and pharmaceuticals. enamine.netnih.gov Research into the roles of D-amino acids is an expanding field, with potential implications for understanding and treating various diseases, including neurological disorders and cancer. news-medical.netnih.gov

Fundamental Structural Elements and Strategic Functional Group Utility of Cbz-D-Phenylalanine Methyl Ester as a Chiral Synthetic Intermediate

This compound possesses a well-defined structure that makes it a highly useful chiral building block in organic synthesis. tdl.org Its key structural features and their strategic utility are outlined below:

D-Phenylalanine Backbone: The core of the molecule is the D-enantiomer of the amino acid phenylalanine. The presence of the chiral center at the alpha-carbon is of paramount importance, as it allows for the synthesis of stereospecific target molecules. The stereochemistry of drug molecules is often critical to their biological activity and safety. enamine.net

Carboxybenzyl (Cbz) Protecting Group: The amino group of the D-phenylalanine is protected by a carboxybenzyl (Cbz or Z) group. total-synthesis.combachem.com This carbamate (B1207046) protecting group is stable under a variety of reaction conditions, including those involving bases and mild acids, making it compatible with many synthetic transformations. total-synthesis.com A key advantage of the Cbz group is its selective removal by catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst), a mild method that typically does not affect other functional groups. masterorganicchemistry.comcreative-peptides.com

Methyl Ester Protecting Group: The carboxylic acid functionality is protected as a methyl ester. libretexts.orgslideshare.net This is a common strategy to prevent the acidic proton of the carboxylic acid from interfering with base-catalyzed reactions and to prevent the carboxylate from acting as a nucleophile. slideshare.net Methyl esters are generally stable but can be cleaved by hydrolysis under acidic or basic conditions. libretexts.orgorganic-chemistry.org More selective and mild methods for their removal have also been developed. researchgate.net

The combination of these features in this compound provides a stable, yet versatile, chiral intermediate. Chemists can perform reactions on other parts of a molecule containing this unit without affecting the protected amino acid. Subsequently, the protecting groups can be removed under specific and controlled conditions to reveal the free amino and carboxyl groups for further transformations, such as peptide bond formation. orgsyn.orgmdpi.com This strategic use of protecting groups is a cornerstone of modern organic synthesis. wikipedia.org

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 37440-07-6 | chemicalbook.comalfa-chemistry.com |

| Molecular Formula | C18H19NO4 | chemicalbook.comalfa-chemistry.com |

| Molecular Weight | 313.35 g/mol | chemicalbook.comalfa-chemistry.com |

| Synonyms | N-Benzyloxycarbonyl-D-phenylalanine methyl ester, Methyl (2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | alfa-chemistry.com |

Structure

3D Structure

Propiedades

Número CAS |

37440-07-6 |

|---|---|

Fórmula molecular |

C18H19NO4 |

Peso molecular |

313.3 g/mol |

Nombre IUPAC |

methyl (2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate |

InChI |

InChI=1S/C18H19NO4/c1-22-17(20)16(12-14-8-4-2-5-9-14)19-18(21)23-13-15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3,(H,19,21)/t16-/m1/s1 |

Clave InChI |

BBACSHIJBOGXKL-MRXNPFEDSA-N |

SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

SMILES isomérico |

COC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

SMILES canónico |

COC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

Secuencia |

F |

Origen del producto |

United States |

Sophisticated Synthetic Methodologies for Cbz D Phenylalanine Methyl Ester and Its Enantiomeric Forms

Advanced Esterification and N-Protection Strategies in Stereoselective Synthesis

Catalytic and Non-Catalytic Esterification Protocols for Methyl Esters

The esterification of D-phenylalanine to its methyl ester is a fundamental step. Traditional methods often involve refluxing the amino acid in methanol (B129727) with an acid catalyst, such as hydrogen chloride. acs.org However, these conditions can sometimes lead to racemization. To circumvent this, milder and more controlled esterification protocols have been developed.

One approach involves the use of Mukaiyama's reagent, which can be modified into ionic liquids to facilitate the reaction under microwave irradiation. nih.gov This method has been shown to be effective for the esterification of N-acetyl-L-phenylalanine, suggesting its potential applicability to the D-enantiomer. nih.gov The use of excess alcohol as a solvent and a less toxic base like 1-methylimidazole (B24206) can also contribute to a "greener" process. nih.gov

Another strategy is the direct esterification of unprotected amino acids. While challenging due to solubility issues and the potential for amide formation, methods utilizing reagents like thionyl chloride or solid acid catalysts such as zeolites have been explored. researchgate.net More recently, the use of 1,3-dimethylimidazolium (B1194174) methanesulfonate (B1217627) as an ionic liquid has shown promise for the benzylation of unprotected amino acids, a reaction that could potentially be adapted for methylation. researchgate.net

The following table summarizes different esterification methods for phenylalanine derivatives:

| Reagent/Catalyst | Substrate | Key Features | Reference |

| Methanol, HCl | DL-Phenylalanine | Traditional method, reflux conditions | acs.org |

| Mukaiyama's Reagent (modified) | N-acetyl-L-phenylalanine | Microwave-assisted, "greener" approach | nih.gov |

| Thionyl Chloride | Amino Acids | Direct esterification of unprotected amino acids | researchgate.net |

| Zeolite | Amino Acids | Solid acid catalyst | researchgate.net |

| 1,3-Dimethylimidazolium methanesulfonate | Unprotected Amino Acids | Ionic liquid-mediated benzylation | researchgate.net |

N-Benzyloxycarbonyl (Cbz) Protection Techniques for Chiral Amino Groups

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for the amino function in peptide synthesis due to its stability and ease of removal by catalytic hydrogenation. smolecule.comevitachem.com The introduction of the Cbz group onto the D-phenylalanine methyl ester is typically achieved by reacting it with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. evitachem.comprepchem.com

The choice of base and solvent can be critical to avoid side reactions and maintain the stereochemical integrity of the chiral center. Bases such as sodium bicarbonate or N-methylmorpholine are commonly employed. evitachem.comorgsyn.org The reaction is often carried out in a biphasic system or in an organic solvent like dichloromethane. prepchem.comorgsyn.org

Stereocontrolled Synthesis and Derivatization of D-Phenylalanine Based Compounds

The synthesis of enantiomerically pure D-phenylalanine and its derivatives is a key challenge. Several strategies have been developed to achieve high optical purity, including enantioselective synthesis and the resolution of racemic mixtures.

Enantioselective Pathways to D-Phenylalanine Precursors and Their Resolution

One of the most powerful methods for obtaining enantiomerically pure compounds is asymmetric synthesis. For D-phenylalanine, this can involve the asymmetric hydrogenation of a prochiral precursor, such as an N-acetyl dehydroamino acid. acs.org This approach has been successfully applied to the large-scale synthesis of a substituted D-phenylalanine derivative. acs.org

Another enantioselective strategy involves the alkylation of a chiral glycine (B1666218) equivalent. doi.orgresearchgate.net For example, 15N-labeled 8-phenylmenthylhippurate can be used as a chiral glycine template, which is then alkylated with a chiral benzyl derivative to yield a doubly labeled phenylalanine derivative with high diastereomeric excess. doi.orgresearchgate.net

Enzymatic methods also offer highly enantioselective pathways. Phenylalanine ammonia (B1221849) lyases (PALs) can be engineered to catalyze the synthesis of D-phenylalanine derivatives from cinnamic acids with high optical purity. nih.govresearchgate.net Cascade reactions involving PAL and other enzymes can further enhance the yield and enantiomeric excess of the D-configured product. nih.govresearchgate.net

Post-Synthetic Resolution and Derivatization Methodologies for Optical Purity Enhancement

When a racemic mixture of phenylalanine is produced, resolution techniques are employed to separate the enantiomers. Classical resolution involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. rsc.org

Kinetic resolution is another powerful technique. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. rsc.orgut.ac.ir For instance, the enzyme α-chymotrypsin can selectively hydrolyze the L-isomer of racemic phenylalanine methyl ester, leaving the D-ester unreacted. rsc.orgtandfonline.com This allows for the separation of the D-enantiomer with high optical purity. rsc.orgtandfonline.com

Aqueous two-phase systems (ATPS) using chiral ionic liquids have also been developed for the resolution of racemic phenylalanine. nih.gov In this method, the D-enantiomer interacts more strongly with the chiral ionic liquid and remains in the top phase, while the L-enantiomer is transferred to the solid phase. nih.gov

The following table provides an overview of different resolution techniques for phenylalanine:

| Method | Principle | Key Features | Reference |

| Classical Resolution | Diastereomeric salt formation and crystallization | Requires a stoichiometric resolving agent | rsc.org |

| Enzymatic Kinetic Resolution | Selective enzymatic reaction of one enantiomer | High enantioselectivity, e.g., using α-chymotrypsin | rsc.orgtandfonline.com |

| Aqueous Two-Phase System | Differential partitioning with a chiral ionic liquid | Promising alternative for racemic amino acid resolution | nih.gov |

Green Chemistry Principles and Sustainable Approaches in the Synthesis of Protected Amino Acids

The principles of green chemistry are increasingly being applied to the synthesis of amino acids and their derivatives to minimize environmental impact. rsc.orgpnas.org This includes the use of renewable feedstocks, environmentally benign solvents, and catalytic methods. rsc.orgpnas.org

One innovative approach involves the synthesis of amino acids from biomass-derived feedstocks through chemocatalytic methods. rsc.org Another sustainable strategy is the catalytic fixation of molecular dinitrogen and carbon dioxide to produce amino acids, which could revolutionize industrial nitrogen fixation and CO2 recycling. rsc.org Researchers have also developed a method to convert waste carbon dioxide and nitrophenyl ethane (B1197151) into L-phenylalanine using sunlight as an energy source. sustainabilitymatters.net.au

In the context of peptide synthesis, which heavily relies on protected amino acids like Cbz-D-phenylalanine methyl ester, there is a strong push towards more sustainable practices. advancedchemtech.com This includes the use of greener solvents like water and ethanol, the development of water-compatible protecting groups, and the implementation of continuous flow systems to reduce waste. advancedchemtech.comtu-darmstadt.denih.govnih.govrsc.org For example, a water-compatible 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) protecting group has been developed to enable peptide synthesis in aqueous conditions. tu-darmstadt.denih.gov

The development of biocatalytic cascades for the synthesis of D-amino acids from L-amino acids also represents a greener alternative to traditional chemical methods, often proceeding with high selectivity and generating less waste. nih.govnih.govresearchgate.netrsc.org

Development of Solvent-Reduced and Solvent-Free Reaction Systems

The reduction or elimination of organic solvents in chemical synthesis is a primary goal of green chemistry, aiming to minimize environmental impact and improve process safety. In the context of peptide and amino acid derivative synthesis, significant strides have been made in developing reaction systems that operate with minimal or no solvent.

One prominent example of a solvent-reduced system is the use of reversed micelles. These are nanometer-sized water droplets dispersed in a bulk organic solvent, stabilized by surfactants. The synthesis of N-benzyloxycarbonyl-L-phenylalanyl-L-leucine (Cbz-Phe-Leu), a dipeptide, from the lipophilic N-benzyloxycarbonyl-L-phenylalanine (Cbz-Phe) and hydrophilic L-leucine (Leu) has been successfully carried out in a reversed micellar system composed of bis(2-ethylhexyl) sodium sulfosuccinate (B1259242) (AOT) as the surfactant and isooctane (B107328) as the bulk solvent. mdpi.com In this system, the condensation reaction is facilitated by N,N'-dicyclohexylcarbodiimide (DCC). mdpi.com

The unique microenvironment of the reversed micelle interface allows for the enrichment of reactants, influencing reaction kinetics and yield. Research has shown that parameters such as the water-to-surfactant molar ratio (w₀) and the pH of the aqueous core are critical for optimizing the reaction. For the synthesis of Cbz-Phe-Leu, an optimal yield of 56.5% was achieved at a w₀ value of 28 and a pH of 5. mdpi.com The pH dependency suggests that the partially cationic form of the amino acid ester is enriched at the anionic AOT interface, promoting the reaction. mdpi.com Although this specific example details a dipeptide synthesis, the principles are directly applicable to the esterification or amidation of Cbz-D-phenylalanine, demonstrating the potential of micro-aqueous environments to facilitate reactions that are otherwise challenging in bulk aqueous or anhydrous organic media.

Table 1: Effect of pH on Dipeptide Synthesis Yield in a Reversed Micellar System mdpi.com

| pH of Aqueous Core | Yield (%) |

| 3 | 28.0 |

| 4 | 44.5 |

| 5 | 56.5 |

| 6 | 40.0 |

| 7 | 25.5 |

| Reaction Conditions: w₀ = 28, DCC = 7 mol/m³, Reaction Time = 80 h. |

Application of Heterogeneous and Homogeneous Catalysis in Synthesis

Catalysis is fundamental to the efficient and selective synthesis of enantiomerically pure compounds. Both heterogeneous and homogeneous catalysts have been extensively applied to produce phenylalanine derivatives, including the enantiomeric forms of its methyl ester.

Heterogeneous Catalysis involves catalysts that are in a different phase from the reactants, which offers significant advantages in terms of catalyst recovery, reusability, and purification of the final product. A key strategy in this area is the immobilization of catalysts onto solid supports.

Immobilized Enzymes (Heterogeneous Biocatalysis): Phenylalanine ammonia lyases (PALs) have been used for the asymmetric hydroamination of cinnamic acids to produce L-phenylalanine derivatives. frontiersin.org To improve catalyst reusability and enable continuous processing, PALs have been covalently immobilized on commercially available supports. This creates a robust heterogeneous biocatalyst with good activity recovery (around 50%) and excellent operational stability. frontiersin.org Such immobilized enzymes have been successfully integrated into continuous flow reactors for the synthesis of various phenylalanine analogues, achieving high conversions (up to 89%) with short reaction times (20 minutes). frontiersin.org This approach is highly valuable for producing the L-enantiomer and, through enzyme engineering, can be adapted for the synthesis of D-phenylalanine derivatives. nih.govnih.gov

Grafted Chiral Catalysts: For non-enzymatic approaches, chiral catalysts have been grafted onto supports like polystyrene or magnetic nanoparticles. nih.gov For instance, a catalyst grafted onto a polystyrene support was used in a continuous flow system for the enantioselective synthesis of isoxazolidines, which are precursors to β-amino esters. nih.gov Another innovative approach uses a chiral catalyst grafted onto magnetic nanoparticles, which offers a large surface area and simplifies the purification process through magnetic filtration. nih.gov

Metal-Based Catalysts: In the realm of hydrogenation reactions, a Mg²⁺-doped Cu/ZnO/Al₂O₃ catalyst has been developed for the highly efficient hydrogenation of L-phenylalanine methyl ester to the corresponding chiral alcohol, L-phenylalaninol, without racemization. researchgate.net This demonstrates the potential of heterogeneous metal catalysts for stereoretentive transformations of phenylalanine esters.

Homogeneous Catalysis employs catalysts that are in the same phase as the reactants. These systems often exhibit high activity and selectivity under mild conditions.

Asymmetric Phase-Transfer Catalysis: A powerful method for the asymmetric α-alkylation of glycine derivatives to produce chiral α-phenylalanine derivatives is phase-transfer catalysis. nih.gov In this system, a Schiff base of a glycine ester, such as N-(dibenzylidene)glycine tert-butyl ester, is alkylated with a benzyl bromide in a biphasic system (e.g., toluene/aqueous KOH). The reaction is catalyzed by chiral quaternary ammonium (B1175870) salts derived from Cinchona alkaloids. nih.gov By selecting the appropriate cinchona alkaloid derivative (e.g., from cinchonine (B1669041) or cinchonidine), either the (R)- or (S)-enantiomer of the phenylalanine derivative can be synthesized with high yields (up to 95%) and excellent enantiomeric excess (up to 97% ee). nih.gov

The selection between heterogeneous and homogeneous catalysis depends on the specific transformation, desired scale, and economic considerations, with both approaches offering sophisticated solutions for the synthesis of this compound and its analogues.

Table 2: Comparison of Catalytic Methodologies for Phenylalanine Derivative Synthesis

| Catalyst Type | Specific Catalyst/System | Substrate | Product Configuration | Yield (%) | ee (%) | Source(s) |

| Homogeneous | Cinchona Alkaloid Quaternary Ammonium Salt | N-(dibenzylidene)glycine tert-butyl ester | (S)-4-Bromophenylalanine derivative | 95 | 94 | nih.gov |

| Heterogeneous | Phenylalanine Ammonia Lyase (Immobilized) | 4-Nitro-cinnamic acid | L-4-Nitrophenylalanine | 89 | >99 | frontiersin.org |

| Heterogeneous | Chiral Catalyst on Magnetic Nanoparticles | Boc-aldimine from α-amidosulfone | β-phenylalanine enantiomers | Good | N/A | nih.gov |

| Heterogeneous | Cu/ZnO/Al₂O₃ | L-Phenylalanine methyl ester | L-Phenylalaninol | High | Racemization-free | researchgate.net |

Chemical Reactivity and Strategic Derivatization of Cbz D Phenylalanine Methyl Ester

Selective Deprotection Chemistry of the Carboxyl and Amino Functions

The presence of two distinct protecting groups on Cbz-D-phenylalanine methyl ester necessitates orthogonal deprotection strategies, enabling the selective unmasking of either the amine or the carboxyl group for subsequent reactions.

Differential Hydrolysis and Transesterification of the Methyl Ester Group

The methyl ester of this compound can be selectively cleaved to reveal the free carboxylic acid while leaving the Cbz protecting group intact. This is most commonly achieved through saponification, which involves hydrolysis under basic conditions. For instance, treatment with a base like sodium hydroxide (B78521) in a suitable solvent such as methanol (B129727) can effectively hydrolyze the ester. nih.gov

Another approach to modifying the ester group is through transesterification. This reaction exchanges the methyl group for a different alkyl or aryl group by reacting the ester with an alcohol in the presence of a catalyst. For example, Otera's catalyst has been shown to facilitate transesterification reactions. publish.csiro.au

Enzymatic hydrolysis offers a milder and often more selective alternative for ester cleavage. Specific lipase (B570770) enzymes can be employed to hydrolyze the methyl ester under neutral conditions, which is particularly advantageous when other sensitive functional groups are present in the molecule.

Table 1: Comparison of Methyl Ester Deprotection Methods

| Method | Reagents/Conditions | Key Features |

|---|---|---|

| Saponification | NaOH, MeOH/H₂O | Common, high-yielding, but can sometimes lead to side reactions. nih.gov |

| Transesterification | Alcohol, Otera's catalyst | Allows for the exchange of the ester group. publish.csiro.au |

| Enzymatic Hydrolysis | Lipase, aqueous buffer | Mild, highly selective, avoids harsh basic conditions. |

Methodologies for the Selective Cleavage of the Cbz Protecting Group

The benzyloxycarbonyl (Cbz) group is a widely used amine protecting group that can be removed under various conditions, leaving the methyl ester untouched. The most common method for Cbz deprotection is catalytic hydrogenolysis. researchgate.net This involves reacting the Cbz-protected compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. organic-chemistry.org This method is highly efficient and clean, typically yielding the free amine, toluene, and carbon dioxide as byproducts.

An alternative to using hydrogen gas is catalytic transfer hydrogenation, which employs a hydrogen donor like ammonium (B1175870) formate (B1220265) or cyclohexene (B86901) in conjunction with the Pd/C catalyst. This can be a safer and more convenient option.

The Cbz group can also be cleaved under acidic conditions, although this is less common. Strong acids like HBr in acetic acid can effect the removal of the Cbz group. Additionally, Lewis acids such as trimethylsilyl (B98337) iodide (TMSI) have been reported for Cbz deprotection. researchgate.net More recently, visible light-mediated methods using a phenolate-type photocatalyst have been developed for the removal of benzyl-derived protecting groups like Cbz under mild conditions. researchgate.netresearchgate.net

Table 2: Selected Methods for Cbz Group Cleavage

| Method | Reagents/Conditions | Advantages/Disadvantages |

|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C, solvent (e.g., MeOH, EtOAc) | High efficiency, clean byproducts; requires handling of H₂ gas. researchgate.netorganic-chemistry.org |

| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C | Avoids use of H₂ gas, milder conditions. |

| Acidolysis | HBr in Acetic Acid | Effective but harsh conditions can affect other functional groups. |

| Lewis Acid Cleavage | Trimethylsilyl iodide (TMSI) | Alternative to hydrogenation, useful for substrates sensitive to reduction. researchgate.net |

| Photocatalysis | Visible light, phenolate (B1203915) photocatalyst | Mild conditions, high chemo- and regio-selectivity. researchgate.netresearchgate.net |

Amide Bond Formation and Peptide Coupling Reactions

This compound is a valuable precursor for the synthesis of peptides, where it can be incorporated into a growing peptide chain.

Utilization of this compound in Solution-Phase Peptide Synthesis

In solution-phase peptide synthesis, this compound can be used as either the N-protected amino acid component or, after deprotection of the Cbz group, as the C-protected amine component. nih.gov

When used as the N-protected component, the methyl ester is first hydrolyzed to the free carboxylic acid. The resulting Cbz-D-phenylalanine is then activated using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like N-hydroxysuccinimide (HOSu) or 1-Hydroxybenzotriazole (HOBt). This activated species then reacts with the free amine of another amino acid ester to form a dipeptide. nih.gov

Conversely, selective removal of the Cbz group yields D-phenylalanine methyl ester, which provides a free amine for coupling with an N-protected and carboxyl-activated amino acid. This step-wise addition of amino acids allows for the controlled synthesis of peptides of a desired sequence. masterorganicchemistry.com

Integration into Solid-Phase Peptide Synthesis as a Constituent Building Block

While less common than in solution-phase synthesis, derivatives of this compound can be adapted for solid-phase peptide synthesis (SPPS). In a typical SPPS workflow, the C-terminal amino acid is anchored to a solid support (resin). masterorganicchemistry.com For Cbz-D-phenylalanine to be used in this context, the methyl ester would first need to be hydrolyzed to the free carboxylic acid to allow for its attachment to the resin.

An alternative strategy in SPPS involves attaching an amino acid to the resin through its side chain, which is particularly relevant for amino acids like phenylalanine. researchgate.net This approach would allow for the use of this compound with its N- and C-termini protected, though this is a more specialized application. The standard Merrifield SPPS, which revolutionized peptide synthesis, relies on anchoring the C-terminus to a polymer resin and adding amino acids sequentially. masterorganicchemistry.com

Chemoselective Side-Chain Functionalization and Aromatic Modification

The phenyl side chain of this compound is an aromatic ring that can undergo electrophilic aromatic substitution reactions. This allows for the introduction of various functional groups onto the ring, thereby modifying the properties of the amino acid.

Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation can be performed on the phenyl ring. The conditions for these reactions must be carefully chosen to avoid cleavage of the protecting groups or racemization of the chiral center. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid, which introduces a nitro group onto the ring, typically at the para position. This nitro group can then be further modified, for instance, by reduction to an amino group, which can be used for further derivatization.

The introduction of halogens (e.g., F, Cl, Br) onto the phenyl side chain has been shown to influence the self-assembly and hydrogelation properties of phenylalanine derivatives. rsc.org Furthermore, the aromatic ring is crucial for certain biological activities, as demonstrated in studies where its modification in peptides affects receptor binding and function. nih.govnih.gov The synthesis of various cinnamic acid derivatives, which are related to phenylalanine, highlights the importance of modifications to the phenyl ring for pharmacological applications. mdpi.com

Regioselective Aromatic Electrophilic and Nucleophilic Substitution Strategies

The benzene (B151609) ring of the phenylalanine moiety can be chemically modified through both electrophilic and nucleophilic substitution reactions. The success of these transformations hinges on understanding the inherent electronic properties of the substrate and employing strategic modifications to achieve the desired regioselectivity.

Electrophilic Aromatic Substitution (EAS)

The side chain of phenylalanine, an alkyl group (-CH2-R), is an activating group and directs incoming electrophiles to the ortho and para positions through an inductive electron-donating effect. libretexts.org Due to steric hindrance from the bulky side chain, the para position is typically the major product.

A prime example is the nitration of phenylalanine, which is commonly achieved using a mixture of concentrated nitric acid and sulfuric acid. youtube.com This reaction primarily yields the para-nitro derivative. researchgate.net Research on the nitration of L-phenylalanine has shown that L-4-nitrophenylalanine can be synthesized with significant yield, confirming the para-directing nature of the side chain. researchgate.net Other electrophilic aromatic substitution reactions are expected to follow the same regiochemical preference.

Below is a summary of potential electrophilic aromatic substitution reactions on this compound.

| Reaction Type | Reagents | Expected Major Product |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | para-nitro-Cbz-D-phenylalanine methyl ester |

| Bromination | Br₂, FeBr₃ | para-bromo-Cbz-D-phenylalanine methyl ester |

| Chlorination | Cl₂, AlCl₃ | para-chloro-Cbz-D-phenylalanine methyl ester |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | para-acyl-Cbz-D-phenylalanine methyl ester |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) operates under a different set of principles than EAS. It requires an electron-poor aromatic ring and the presence of a good leaving group (typically a halide). masterorganicchemistry.comlibretexts.org The phenyl ring in this compound is electron-rich and lacks a suitable leaving group, making it inherently resistant to SNAr reactions.

Therefore, strategic derivatization is necessary to facilitate nucleophilic attack. The strategy involves a two-step process:

Activation: The ring must first be "activated" by the introduction of one or more strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), at positions ortho or para to where the leaving group will be. openstax.org This can be accomplished via an initial EAS reaction, such as nitration.

Substitution: Once activated, a leaving group (e.g., a halogen) is either already present or installed. A nucleophile can then attack the carbon bearing the leaving group, proceeding through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, before expelling the leaving group to yield the substituted product. openstax.orglibretexts.org

For example, if para-nitro-Cbz-D-phenylalanine methyl ester were further functionalized to contain a chlorine atom at the ortho position, it would become a viable substrate for SNAr reactions.

Preservation of Stereochemical Integrity During Complex Chemical Transformations

A paramount concern when performing chemical reactions on any chiral amino acid derivative is the preservation of its stereochemical configuration. The α-carbon in this compound is a stereocenter, and its hydrogen atom is susceptible to abstraction, particularly under basic conditions. This can lead to the formation of a planar enolate intermediate, which upon re-protonation can yield a mixture of both D and L enantiomers, a process known as racemization.

The carboxybenzyl (Cbz) protecting group plays a crucial role in mitigating this risk. As a urethane-type protection, the Cbz group is known to significantly suppress racemization during many chemical transformations, including peptide bond formation. researchgate.net This is because the nitrogen lone pair is involved in resonance with the carbonyl of the urethane, making it less available to participate in the formation of oxazolone (B7731731) intermediates, a common pathway for racemization.

Despite the inherent protection offered by the Cbz group, reaction conditions must be carefully controlled to maintain enantiopurity. Studies have shown that N-Cbz-protected amino acids can be converted to amides with no racemization under mild conditions. organic-chemistry.orgmissouri.eduresearchgate.net However, the risk increases with stronger bases, higher temperatures, and prolonged reaction times. researchgate.net The form of the substrate also matters; N-Cbz-protected amino acid esters have been found to be more prone to partial racemization in some coupling reactions than their corresponding free acids. acs.org

The choice of reagents is also critical. For amide bond formation, coupling reagents such as phosphonic acid anhydride (B1165640) (T3P®) have been shown to yield products with excellent enantiopurity (>99% ee), indicating that virtually no racemization occurs. nih.govnih.gov

The following table outlines key factors that influence the stereochemical integrity of this compound during chemical transformations.

| Factor | Low Racemization Risk | High Racemization Risk | Rationale |

| Protecting Group | Urethane-type (Cbz, Boc, Fmoc) | - | Suppresses oxazolone formation pathway. researchgate.net |

| Substrate Form | Free Carboxylic Acid | Methyl Ester | The free carboxylate group can help prevent racemization, a mechanism unavailable to the ester. acs.org |

| Base | Weak, non-nucleophilic bases (e.g., N-methylmorpholine) | Strong bases (e.g., NaOH, DIPEA) | Strong bases more readily abstract the α-proton, leading to enolate formation. researchgate.netnih.gov |

| Temperature | Low temperature (e.g., 0 °C) | Elevated temperature (e.g., reflux) | Higher temperatures provide the energy to overcome the activation barrier for proton abstraction. researchgate.net |

| Coupling Reagents | T3P®, PyBOP® | Certain activators with strong bases | Some coupling methods are inherently milder and designed to minimize racemization. nih.govnih.gov |

| Reaction Time | Short | Prolonged | Extended exposure to potentially racemizing conditions increases the likelihood of side reactions. researchgate.net |

Applications of Cbz D Phenylalanine Methyl Ester As a Versatile Chiral Synthon in Complex Molecule Construction

Role in the Synthesis of Peptides, Peptidomimetics, and Modified Biopolymers

The unique structural properties of Cbz-D-phenylalanine methyl ester make it an invaluable tool in the field of peptide and biopolymer chemistry. The presence of a D-amino acid residue can dramatically influence the structure and stability of these molecules.

Incorporation into Linear and Cyclic Peptide Architectures Bearing D-Phenylalanine Residues

This compound is a frequently utilized component in the solid-phase or solution-phase synthesis of peptides. The Cbz protecting group provides stability against racemization during the coupling reactions, a critical factor in maintaining the stereochemical integrity of the final peptide. orgsyn.org The general process involves the selective deprotection of either the N-terminus (Cbz group) or the C-terminus (methyl ester) to allow for the formation of a peptide bond with another amino acid.

The incorporation of a D-phenylalanine residue can:

Induce Specific Secondary Structures: D-amino acids are known to promote the formation of specific turn structures (β- and γ-turns) within a peptide chain. This is particularly important in the design of cyclic peptides where a constrained conformation is essential for biological activity.

Enhance Proteolytic Stability: Natural peptides composed exclusively of L-amino acids are often susceptible to rapid degradation by proteases in the body. The inclusion of D-amino acids renders the peptide bonds in their vicinity resistant to cleavage, thereby increasing the peptide's in vivo half-life.

Serve as a building block for antibiotics: D-Phenylalanine is a key structural component of naturally occurring cyclic peptide antibiotics such as Gramicidin (B1672133) S. nih.gov Synthetic strategies to produce these and related antibiotics rely on chiral precursors like this compound to install the D-Phe residue at the correct position.

Design and Assembly of Peptidomimetics for Structure-Activity Relationship Studies

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability or better oral bioavailability. This compound is a cornerstone in the synthesis of these compounds.

By systematically replacing an L-phenylalanine residue with its D-enantiomer, medicinal chemists can perform detailed structure-activity relationship (SAR) studies. This substitution allows researchers to probe the stereochemical requirements of a biological target, such as a receptor binding pocket or an enzyme active site. The altered spatial arrangement of the phenyl side chain can lead to significant changes in binding affinity or efficacy, providing crucial insights for the design of more potent and selective therapeutic agents. The synthesis of these peptidomimetics follows established peptide coupling protocols, where the Cbz-protected D-amino acid is a key reactant. mdpi.comnih.gov

Contribution to the Asymmetric Synthesis of Chiral Pharmaceuticals and Natural Products

The fixed chirality of this compound makes it an ideal starting material or intermediate in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product.

Intermediate in the Preparation of D-Amino Acid-Containing Bioactive Molecules

Many significant pharmaceutical agents and bioactive natural products incorporate D-phenylalanine or its derivatives within their structures. nih.gov this compound serves as a reliable intermediate for introducing this specific chiral center during a multi-step synthesis.

| Bioactive Molecule | Therapeutic Class | Role of D-Phenylalanine |

| Nateglinide | Antidiabetic | The D-phenylalanine moiety is the core of the molecule, responsible for stimulating insulin (B600854) secretion. nih.gov |

| Polymyxins | Antibiotic | These antibiotics contain multiple D-amino acid residues, including D-phenylalanine, which are crucial for their mechanism of action against Gram-negative bacteria. nih.gov |

| Gramicidin S | Antibiotic | A cyclic peptide antibiotic containing two D-phenylalanine residues that are essential for its antimicrobial activity. nih.gov |

| (R)-PFI-2 | Enzyme Inhibitor | The precursor, D-3-Trifluoromethylphenylalanine, is a key component for this inhibitor of a methyltransferase involved in cancer pathways. nih.gov |

The synthesis of these molecules often involves coupling the this compound with other complex fragments, followed by further chemical transformations.

Precursor for Stereochemically Defined Synthetic Routes to Complex Organic Scaffolds

Beyond its use in linear or cyclic peptides, this compound is a precursor for creating more diverse and complex chiral scaffolds. The molecule's functional groups—the protected amine, the protected carboxyl group, and the aromatic phenyl ring—can all be subjected to a wide range of chemical modifications. For instance, the core amino acid structure can be used to synthesize chiral heterocycles, such as pyrrolidines, which are common motifs in many pharmaceuticals. orgsyn.org The well-defined stereocenter of the starting material is transferred to the final product, ensuring the stereochemical purity of the complex target molecule.

Development of Enzyme Modulators and Activity-Based Probes

The D-phenylalanine scaffold is a privileged structure in the design of molecules that modulate enzyme activity. By using this compound as a starting point, researchers can synthesize potent and selective enzyme inhibitors. For example, derivatives like D-4-methylphenylalanine have been incorporated into inhibitors of the Pin1 enzyme, while other derivatives are used as antagonists for formyl peptide receptors, which are involved in inflammation. nih.gov

Furthermore, this synthon can be used to develop activity-based probes (ABPs). These are specialized chemical tools used to study enzyme function directly in complex biological systems. An ABP is typically composed of three parts: a reactive group that covalently binds to the enzyme's active site, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag (e.g., a fluorescent dye or biotin) for detection. This compound can be elaborated into a recognition element for proteases or other enzymes that recognize phenylalanine, forming the core of a highly specific ABP.

Rational Design and Synthesis of Protease Inhibitors and Ligands

The specific stereochemistry and protected functional groups of this compound make it a valuable chiral synthon in the rational design and synthesis of protease inhibitors. Proteases are enzymes that catalyze the breakdown of proteins and are crucial in numerous physiological processes. Their dysregulation is implicated in various diseases, including viral infections and cancer, making them significant therapeutic targets. The design of protease inhibitors often involves creating molecules that mimic the natural peptide substrates of the enzyme, thereby blocking the active site and inhibiting its function.

The D-phenylalanine scaffold is particularly useful as it can be incorporated into peptide-like molecules, known as peptidomimetics. The use of the D-enantiomer, as opposed to the naturally occurring L-enantiomer, can confer resistance to non-target proteases, increasing the metabolic stability and in vivo half-life of the inhibitor. The carbobenzyloxy (Cbz) protecting group on the amine and the methyl ester on the carboxyl group allow for controlled, stepwise peptide coupling reactions, enabling the construction of complex inhibitor structures.

A notable example of the application of a protected phenylalanine derivative in this context is in the synthesis of HIV protease inhibitors. While many syntheses start with the L-enantiomer, the principles are directly applicable. For instance, the synthesis of the HIV protease inhibitor Saquinavir, a landmark drug in antiretroviral therapy, has utilized Cbz-L-phenylalanine as a key starting material. nih.gov The synthesis involves converting the protected amino acid into a more complex backbone that mimics the transition state of the viral protease's substrate.

The general strategy involves using the Cbz-protected phenylalanine derivative as a foundation to build a hydroxyethylamine isostere. This isostere is a common feature in a class of potent HIV protease inhibitors. The synthesis of such inhibitors underscores the importance of chiral amino acid derivatives in providing the necessary stereochemical control for effective binding to the target enzyme's active site.

The table below summarizes examples of how phenylalanine derivatives are used as precursors in the synthesis of protease inhibitors.

| Protease Inhibitor Class | Target Enzyme | Role of Phenylalanine Derivative |

| Hydroxyethylamine Isosteres | HIV-1 Protease | Serves as a chiral building block to construct the core structure that mimics the natural peptide substrate. |

| Peptidyl Michael Acceptors | Cysteine Proteases | The phenylalanine side chain provides specificity for the P1 pocket of the protease. ku.edu |

| Dimerized Phenylalanine Derivatives | HIV-1 Capsid | The phenylalanine skeleton is used as a scaffold to create novel inhibitors that target the capsid protein. nih.gov |

Construction of Chemical Probes for Biochemical Pathway Elucidation

Chemical probes are essential tools for studying the activity and function of enzymes within complex biological systems, a field known as chemical biology. These probes are designed to interact with a specific target, often an enzyme, and report on its activity through a measurable signal, such as fluorescence or chemiluminescence. This compound is a highly suitable building block for the construction of such probes, particularly those targeting proteases.

The rational design of a chemical probe typically involves three key components:

A recognition element: This part of the probe provides specificity for the target enzyme. For protease probes, this is often a short peptide sequence that mimics the enzyme's natural substrate.

A reporter group: This moiety generates a detectable signal upon the probe's interaction with the active enzyme. Examples include fluorophores, which emit light upon excitation, or chemiluminescent groups, which produce light through a chemical reaction.

A linker and/or reactive group: A linker can connect the recognition element to the reporter group. In some designs, a reactive group is included to form a covalent bond with the enzyme, allowing for its identification and isolation.

This compound can serve as a core component of the recognition element. Its D-configuration can be strategically employed to create probes that are resistant to degradation by other cellular proteases, thereby increasing their stability and allowing for more accurate tracking of the target enzyme's activity over time. The protected amine and carboxyl groups facilitate its incorporation into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques. acs.org

For example, a chemiluminescent probe for a specific protease could be synthesized by attaching a peptide sequence containing D-phenylalanine to a dioxetane-based luminophore. In its intact state, the probe is "caged" and does not emit light. Upon cleavage of the peptide by the target protease, the luminophore is released in an excited state, which then decays to its ground state with the emission of light. The intensity of the light produced is directly proportional to the activity of the protease. acs.org

The table below outlines the components of a hypothetical chemical probe designed to elucidate the activity of a protease that recognizes phenylalanine.

| Probe Component | Example Moiety | Function | Role of this compound |

| Specificity Element | A short peptide sequence (e.g., X-D-Phe-Y) | To be recognized and cleaved by the target protease. | Provides the key recognition motif for proteases that cleave after a phenylalanine residue. The D-isomer enhances stability. |

| Reporter Moiety | Aminoluciferin or a fluorophore (e.g., rhodamine) | To generate a light-based signal upon cleavage of the specificity element. | Not directly involved, but the cleavage of the peptide containing D-phenylalanine triggers its release or activation. |

| Linker | A self-immolative linker | To connect the specificity element and reporter, and to ensure efficient release of the reporter upon enzymatic cleavage. | Can be attached to the C-terminus of the D-phenylalanine residue. |

The use of such probes allows researchers to visualize enzyme activity in real-time within living cells or tissues, providing invaluable insights into biochemical pathways in both healthy and diseased states. The versatility of synthons like this compound is therefore critical for advancing our understanding of complex biological processes.

Biocatalytic and Enzymatic Transformations Involving Cbz D Phenylalanine Methyl Ester

Enzyme-Mediated Reactions and Stereoselective Biotransformations

Enzymes, by their nature, are highly specific catalysts that can distinguish between stereoisomers, making them ideal for transformations involving chiral molecules like the derivatives of phenylalanine. nih.govresearchgate.net

Lipases and esterases are widely used for the kinetic resolution of racemic mixtures of amino acid esters. These enzymes catalyze the hydrolysis or transesterification of the ester group in a stereoselective manner, allowing for the separation of enantiomers.

Porcine pancreatic lipase (B570770) (PPL), for instance, has demonstrated the ability to preferentially hydrolyze the L-enantiomer of N-benzyloxycarbonyl-dl-amino acid esters. researchgate.net This enantioselective hydrolysis results in the formation of the L-acid, leaving the unreacted D-ester, such as Cbz-D-phenylalanine methyl ester, in high enantiomeric excess. researchgate.net Studies have shown that the choice of ester group and solvent system significantly impacts reaction rates and enantioselectivity, with glyceryl esters in acetonitrile (B52724)/buffer systems showing high reactivity and excellent enantioselectivities (E > 100) for aromatic amino acids like phenylalanine. researchgate.net

Transesterification is another effective strategy for resolution. Chymotrypsin, a protease with esterase activity, can be used to resolve racemic phenylalanine propyl ester through transesterification with methanol (B129727). epfl.ch This process yields optically pure L-phenylalanine methyl ester, leaving the D-enantiomer of the starting ester unreacted. epfl.ch This method proves useful for producing optically pure phenylalanine esters. epfl.ch

The table below summarizes findings on the lipase-catalyzed hydrolysis for enantiomeric resolution.

Table 1: Lipase-Catalyzed Enantioselective Hydrolysis of N-Protected Racemic Amino Acid Esters

| Enzyme | Substrate Class | Preferred Enantiomer | Key Finding |

|---|---|---|---|

| Porcine Pancreatic Lipase (PPL) | N-benzyloxycarbonyl-dl-amino acid glyceryl esters | L-enantiomer | Hydrolysis of the L-ester is rapid and highly enantioselective (E > 100) for aromatic amino acids. researchgate.net |

Proteases are enzymes that naturally catalyze the hydrolysis of peptide bonds. However, by manipulating reaction conditions, such as using organic solvents or aqueous-organic mixtures, the equilibrium can be shifted towards synthesis. dundee.ac.uk This allows for the formation of peptide bonds, a cornerstone of peptide synthesis.

This compound serves as an acyl donor in these kinetically controlled reactions. nih.gov For example, α-chymotrypsin can catalyze peptide synthesis using N-protected D-amino acid esters. nih.gov The process involves the enzyme-mediated reaction between the activated carboxyl group of the D-amino acid ester and the amino group of another amino acid or peptide, forming a new peptide bond. nih.govnih.gov The synthesis of the C-terminal octapeptide of cholecystokinin, for instance, was achieved through the concerted catalytic reactions of several proteases, demonstrating the power of this method for constructing complex peptides. nih.gov

These enzymatic syntheses can be performed in various media, from purely aqueous solutions to systems with high concentrations of organic solvents, which can help to suppress water-dependent side reactions like hydrolysis. dundee.ac.uknih.gov

Chemoenzymatic Synthetic Strategies Incorporating this compound

Chemoenzymatic synthesis combines the strengths of traditional chemical methods and biocatalysis to create efficient and highly selective synthetic routes.

The synthesis of optically pure D-amino acids often involves a combination of chemical synthesis to create a racemic precursor followed by an enzymatic step to resolve the enantiomers. A typical strategy involves the chemical synthesis of racemic N-acyl-phenylalanine methyl ester. ut.ac.ir This racemic mixture is then subjected to an enzymatic resolution step. This integration allows for the large-scale production of the racemic starting material using cost-effective chemical methods, while relying on the high stereoselectivity of an enzyme for the critical separation step, which is often difficult to achieve with purely chemical means. researchgate.netut.ac.ir This approach is a key part of the asymmetric synthesis of D-phenylalanines. nih.govresearchgate.net

The primary method for obtaining this compound via biocatalysis is the kinetic resolution of its racemic precursor, Cbz-DL-phenylalanine methyl ester. As mentioned in section 5.1.1, enzymes like lipase exhibit a strong preference for the L-enantiomer.

In a typical resolution process using lipase, the enzyme selectively hydrolyzes Cbz-L-phenylalanine methyl ester to Cbz-L-phenylalanine (the acid), which can be easily separated. The desired this compound remains unreacted and can be recovered from the reaction mixture with high optical purity. researchgate.net This method is highly effective and is a cornerstone of producing enantiomerically pure D-amino acid derivatives. ut.ac.ir While chemical resolution methods using resolving agents like N-acetyl-D-phenylglycine also exist to obtain D-phenylalanine methyl ester with high yield and optical purity, biocatalytic resolution offers a milder and often more environmentally friendly alternative. researchgate.netresearchgate.net

The table below outlines a comparison of resolution strategies.

Table 2: Strategies for the Resolution of DL-Phenylalanine Methyl Ester Derivatives

| Method | Principle | Resolving Agent / Catalyst | Product Obtained | Key Advantage |

|---|---|---|---|---|

| Biocatalytic Kinetic Resolution | Enantioselective hydrolysis of the L-ester | Lipases (e.g., PPL) | D-phenylalanine methyl ester derivative | High stereoselectivity under mild conditions. researchgate.net |

Engineering and Immobilization of Biocatalysts for Optimized Efficiency and Reusability

To make biocatalytic processes economically viable on an industrial scale, the efficiency, stability, and reusability of the enzymes are critical. Enzyme engineering and immobilization are two key technologies used to achieve these goals.

Enzyme engineering, through techniques like directed evolution, allows for the modification of enzymes to improve their catalytic properties. nih.govbetterenzyme.com This can involve enhancing their activity towards a non-natural substrate, increasing their stability in organic solvents or at high temperatures, or even inverting their enantioselectivity. researchgate.netbetterenzyme.com For example, ω-transaminases have been engineered to improve their performance in the synthesis of β-phenylalanine esters from stable β-keto ester substrates. mdpi.com

Immobilization involves attaching enzymes to an inert, insoluble material, which simplifies their recovery from the reaction mixture and enables their reuse over multiple cycles. nih.govyoutube.com This technique not only facilitates continuous processing but can also enhance the enzyme's stability. nih.govnih.gov Enzymes can be immobilized through various methods, including adsorption, covalent bonding, or encapsulation in materials like alginate beads. youtube.com Immobilized enzymes often exhibit increased tolerance to changes in pH and temperature compared to their free counterparts. youtube.com For instance, the features of immobilized lipases can be tuned by modifying the support material, which can alter enzyme activity, specificity, and stability. nih.gov

Table 3: Advantages of Enzyme Immobilization

| Feature | Description | Benefit |

|---|---|---|

| Reusability | The enzyme is retained in the reactor and can be used for multiple batches. | Reduces catalyst cost and simplifies downstream processing. nih.govyoutube.com |

| Enhanced Stability | The rigid support can stabilize the enzyme's 3D structure. | Increased tolerance to temperature and pH changes, reducing denaturation. nih.govyoutube.com |

| Process Control | Allows for use in continuous packed-bed reactors. | Enables efficient, continuous production and reduces end-product inhibition. youtube.comnih.gov |

| Product Purity | The enzyme does not contaminate the final product. | Simplifies purification as the catalyst is easily separated. youtube.com |

Advanced Methodological Approaches for Characterization and Analytical Research of Cbz D Phenylalanine Methyl Ester

Chromatographic Methodologies for Purity Profiling and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for assessing the purity of Cbz-D-phenylalanine methyl ester and, crucially, for determining its enantiomeric excess. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful methods employed for these analytical challenges.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of chemical reactions that produce this compound and for quantifying the final product. By taking samples at various time points during a synthesis, researchers can track the consumption of reactants and the formation of the desired product. This real-time analysis allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize the formation of impurities.

For quantification and purity assessment, a validated HPLC method is essential. This typically involves using a reversed-phase column where the nonpolar stationary phase interacts with the analyte. The mobile phase, a mixture of a polar solvent like water and an organic modifier like acetonitrile (B52724) or methanol (B129727), is then adjusted to achieve optimal separation. Detection is commonly performed using an ultraviolet (UV) detector, as the benzene (B151609) ring in the phenylalanine moiety and the carbobenzyloxy (Cbz) group absorb UV light. Quantitative analysis is achieved by comparing the peak area of the analyte to that of a known concentration of a standard. For instance, quantitative ¹H NMR analysis has been used to confirm product purity of over 99%. orgsyn.org

HPLC Method Parameters for Phenylalanine Derivative Analysis

| Parameter | Condition |

|---|---|

| Column | LARIHC CF6-P, 25 cm x 4.6 mm I.D., 5 µm particles sigmaaldrich.com |

| Mobile Phase | Methanol:Acetonitrile:Acetic Acid:Triethylamine (70:30:0.3:0.2) sigmaaldrich.com |

| Flow Rate | 1.0 mL/min sigmaaldrich.comwiley-vch.de |

| Column Temperature | 20 °C sigmaaldrich.com |

| Detection | UV at 254 nm sigmaaldrich.comwiley-vch.de |

| Injection Volume | 5 µL sigmaaldrich.com |

Ensuring the enantiomeric purity of this compound is critical, as the biological activity of chiral molecules is often dependent on their stereochemistry. Chiral chromatography is the gold standard for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have proven effective in separating a broad range of racemic compounds. windows.net

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. waters.commdpi.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. waters.com This technique often provides faster separations and higher efficiency than HPLC. waters.com For the analysis of phenylalanine methyl esters, a UPC² (Ultra-Performance Convergence Chromatography) method was developed that demonstrated better resolution and five times the throughput of normal-phase HPLC. waters.com This method was capable of detecting down to 0.01% of the undesired enantiomer. waters.com

Chiral Separation Method Parameters for Phenylalanine Methyl Ester Enantiomers

| Parameter | UPC² Condition |

|---|---|

| System | ACQUITY UPC² with PDA detection waters.com |

| Column | CHIRALPAK ID, 4.6 x 100 mm, 3 µm waters.com |

| Mobile Phase | 90% CO₂, 10% MeOH with 0.1% NH₄OH waters.com |

| Flow Rate | 1.5 mL/min waters.com |

| Back Pressure | 2500 psi waters.com |

| Detection | UV at 210 nm waters.com |

Spectroscopic Techniques for Elucidation of Molecular Structure and Conformation During Synthesis

Spectroscopic methods are vital for confirming the molecular structure of this compound and for identifying any intermediates or byproducts formed during its synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. Both ¹H NMR and ¹³C NMR are routinely used to confirm the structure of this compound. ntu.ac.uk

¹H NMR provides detailed information about the number and types of protons in the molecule and their connectivity. Key signals for this compound include those for the aromatic protons of the phenylalanine and Cbz groups, the methoxy (B1213986) protons of the ester, and the protons of the chiral center and the adjacent methylene (B1212753) group. rsc.org

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environment. rsc.org

During synthesis, NMR can be used to monitor the reaction's progress by observing the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product. ntu.ac.uk It can also help in identifying and characterizing any stable intermediates that may form.

Characteristic NMR Data for Phenylalanine Derivatives

| Nucleus | Chemical Shift (δ) in ppm (Solvent) | Multiplicity / Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|

| ¹H NMR | 7.45 - 7.28 (D₂O) | m | Aromatic protons rsc.org |

| 4.42 (D₂O) | dd, J = 5.2, 7.4 | α-CH rsc.org | |

| 3.82 (D₂O) | s | -OCH₃ rsc.org | |

| 3.34 - 3.21 (D₂O) | m | β-CH₂ rsc.org | |

| ¹³C NMR | 170.1 (D₂O) | Carbonyl (C=O) rsc.org | |

| 133.7 - 128.2 (D₂O) | Aromatic carbons rsc.org | ||

| 54.1 (D₂O) | α-CH rsc.org | ||

| 53.6 (D₂O) | -OCH₃ rsc.org | ||

| 35.6 (D₂O) | β-CH₂ rsc.org |

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). ntu.ac.uk Different ionization techniques can be employed, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to generate ions from the analyte. ntu.ac.ukmdpi.com

During a synthesis, MS can be coupled with a chromatographic separation technique (e.g., LC-MS) to identify reaction intermediates and byproducts. By analyzing the mass spectra of these transient species, valuable insights into the reaction mechanism can be gained. Tandem mass spectrometry (MS/MS) can further be used to fragment the ions, providing structural information that aids in the definitive identification of these intermediates. mdpi.com

Mass Spectrometry Data for Phenylalanine Derivatives

| Ionization Technique | Calculated m/z | Found m/z | Assignment |

|---|---|---|---|

| HRMS (ESI) | 459.1914 | 459.1908 | [M+H]⁺ for C₂₇H₂₇N₂O₅ ntu.ac.uk |

| HRMS (ESI) | 371.1601 | 371.1602 | [M+H]⁺ for C₂₀H₂₃N₂O₅ ntu.ac.uk |

| HRMS (ESI) | 337.1758 | 337.1756 | [M+H]⁺ for C₁₇H₂₄N₂O₅ ntu.ac.uk |

X-Ray Crystallography for Definitive Absolute Stereochemical Assignment

While chiral chromatography can confirm enantiomeric purity, X-ray crystallography provides the ultimate proof of the absolute stereochemistry of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data allows for the determination of the precise three-dimensional arrangement of atoms in the crystal lattice, including the absolute configuration (R or S) at the chiral center.

For this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. Once a suitable crystal is grown, the crystallographic data not only confirms the D-configuration but also provides a wealth of information about bond lengths, bond angles, and intermolecular interactions within the crystal. This detailed structural information is invaluable for understanding the molecule's conformational preferences and its potential interactions with other molecules.

Computational and Theoretical Studies on Cbz D Phenylalanine Methyl Ester

Molecular Modeling and Simulation of Conformational Dynamics and Reactivity

Molecular modeling and simulations are instrumental in characterizing the flexibility and chemical reactivity of Cbz-D-phenylalanine methyl ester. These studies provide a dynamic picture of the molecule, which is crucial for understanding its function and interactions.

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure of this compound and elucidate the mechanisms of reactions in which it participates. DFT calculations can map out the entire energy profile of a reaction, including the structures of reactants, transition states, and products.

For instance, theoretical studies on the hydrolysis of related N-acyl-alpha-amino acid esters have utilized QM methods to understand the stability of key intermediates. These calculations help in predicting the most likely pathways for reactions such as enzymatic cleavage or chemical synthesis, providing insights that are difficult to obtain through experimental means alone. The electron distribution and molecular orbital energies calculated via DFT can explain the molecule's susceptibility to nucleophilic or electrophilic attack at specific sites.

This compound is a flexible molecule with several rotatable bonds, leading to a complex conformational landscape. Understanding the preferred conformations is critical, as the three-dimensional shape of the molecule dictates how it can interact with other molecules, such as enzyme active sites.

Conformational analysis involves systematically exploring the potential energy surface of the molecule by rotating its single bonds, such as the C-N bond of the carbamate (B1207046) and the Cα-Cβ bond of the phenylalanine side chain. These studies generate an energy landscape map that identifies low-energy, stable conformers and the energy barriers between them. Molecular mechanics force fields are often used for an initial broad search, followed by more accurate QM calculations to refine the energies of the most stable conformations. The resulting data reveals the probability of the molecule adopting specific shapes in different environments.

Ligand-Protein Docking and Molecular Dynamics Simulations for Enzyme Interaction Prediction

To understand how this compound interacts with biological targets, particularly enzymes, computational docking and molecular dynamics (MD) simulations are indispensable tools. These techniques predict how the molecule binds to a protein and the stability of the resulting complex.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme's active site. For this compound, docking studies can screen its potential interactions with various biocatalysts, like lipases or proteases, which are often used for the kinetic resolution or synthesis of chiral compounds.

The process involves generating a multitude of possible binding poses and scoring them based on factors like intermolecular forces, including hydrogen bonds, van der Waals interactions, and electrostatic interactions. The results provide a static snapshot of the most probable binding mode. For example, docking simulations can reveal key amino acid residues in an enzyme's active site that form crucial hydrogen bonds with the carbonyl oxygen or the N-H group of the Cbz protecting group, explaining the substrate specificity of the enzyme.

Table 1: Predicted Interaction Data from a Hypothetical Docking Study

| Parameter | Value | Description |

| Binding Affinity (kcal/mol) | -7.5 | The predicted free energy of binding to a model enzyme active site. |

| Key Hydrogen Bonds | TYR 87, SER 122 | Amino acid residues predicted to form hydrogen bonds with the ligand. |

| Interacting Residues | PHE 210, LEU 150 | Residues in the active site predicted to have significant van der Waals contact. |

The insights gained from docking and MD simulations form the basis for the rational, in silico design of new derivatives of this compound. By analyzing the predicted binding mode, chemists can identify opportunities to modify the molecule's structure to enhance its binding affinity, selectivity, or reactivity for a specific biocatalyst.

For example, if docking studies indicate an unoccupied hydrophobic pocket within the enzyme's active site near the phenyl ring, derivatives with larger or differently substituted aromatic groups could be designed to fill this pocket and increase binding strength. Conversely, if steric clashes are observed, modifications can be proposed to alleviate them. This iterative cycle of prediction, design, and subsequent (virtual or experimental) testing accelerates the development of more effective substrates or inhibitors for targeted enzymatic processes.

Future Perspectives and Emerging Research Directions for Cbz D Phenylalanine Methyl Ester

Integration into Automated and High-Throughput Synthetic Platforms

The demand for synthetic peptides in therapeutics, diagnostics, and materials science has driven the development of automated and high-throughput synthesis platforms. The integration of Cbz-D-phenylalanine methyl ester into these advanced systems presents both opportunities and challenges.

Modern peptide synthesis is dominated by solid-phase peptide synthesis (SPPS), with strategies primarily based on the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups. nih.gov These methods have been extensively optimized for automation. While the Cbz (benzyloxycarbonyl) group is more traditionally associated with solution-phase synthesis, its unique stability and cleavage conditions (hydrogenolysis) offer orthogonality that can be advantageous in complex syntheses.

Recent advancements in automated flow chemistry are revolutionizing peptide synthesis, enabling the rapid production of long peptide chains with high fidelity. amidetech.com These systems use high-performance liquid chromatography (HPLC) pumps to deliver reagents and can incorporate amino acid residues in minutes at elevated temperatures. amidetech.com A key area of future research will be the adaptation of Cbz-protected amino acids like this compound for use in such automated fast-flow peptide synthesis (AFPS) instruments. This would require the development of compatible cleavage and coupling protocols that can be seamlessly integrated into the automated workflow.

High-throughput synthesis, often performed in 96-well microtiter plates, allows for the parallel synthesis of thousands of peptides. researchgate.netukri.org The manual assembly in these systems is often facilitated by indexing tools, while common steps like deprotection and washing are done in batches to improve efficiency. researchgate.net The integration of this compound into these platforms would enable the rapid generation of peptide libraries containing this specific D-amino acid, which is valuable for creating peptides with increased proteolytic stability.

A comparison of common protecting group strategies used in peptide synthesis is presented in the table below.

| Protecting Group | Full Name | Cleavage Condition | Common Application |

| Cbz | Benzyloxycarbonyl | Catalytic Hydrogenolysis (e.g., Pd/C, H₂) | Solution-phase synthesis, orthogonal protection |

| Boc | tert-Butoxycarbonyl | Strong Acid (e.g., Trifluoroacetic Acid - TFA) | Solid-phase peptide synthesis (Boc/benzyl (B1604629) strategy) nih.gov |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | Base (e.g., Piperidine) | Solid-phase peptide synthesis (Fmoc strategy) nih.gov |

| Smoc | 2,7-disulfo-9-fluorenylmethoxycarbonyl | Aqueous base, UV light | Aqueous solid-phase peptide synthesis researchgate.netnih.gov |

This table provides a summary of common protecting groups and their characteristics in peptide synthesis.

Exploration of Novel Applications in Materials Science, Supramolecular Chemistry, and Nano-Biotechnology

The aromatic and chiral nature of the phenylalanine side chain makes its derivatives, including this compound, attractive building blocks for advanced materials.

In supramolecular chemistry , phenylalanine derivatives are known to self-assemble into well-ordered nanostructures, such as hydrogels. acs.orgnih.gov These low-molecular-weight gelators form fibrous networks driven by hydrophobic and π-π stacking interactions. rsc.org Research into the self-assembly of this compound and its derivatives could lead to the development of novel hydrogels for applications in drug delivery and tissue engineering. For instance, supramolecular hydrogels derived from N-fluorenylmethyloxycarbonyl phenylalanine (Fmoc-Phe) have been successfully used for the sustained release of proteins. acs.orgnih.gov The Cbz group, with its own aromatic ring, could introduce different packing and intermolecular interactions, leading to materials with unique properties.

The field of materials science is also exploring phenylalanine-containing compounds for their optical properties. A novel dipeptide derivative functionalized with a benzothiazole (B30560) ring has been shown to form self-assembled structures with significant fluorescence and nonlinear optical properties. mdpi.com Future work could involve incorporating this compound into similar aromatic-rich systems to create new materials for optoelectronics.

In nano-biotechnology , the chiral discrimination properties of phenylalanine derivatives are being exploited. For example, a perylene (B46583) bisimide derivative has been used as a fluorescent sensor for the detection of D-phenylalanine, with the interaction inducing a disaggregation of supramolecular structures. frontiersin.org This enantioselective recognition is crucial for developing sensitive and specific biosensors. This compound could be used to design and synthesize new chiral selectors for such applications.

| Research Area | Potential Application of this compound | Key Driving Interactions |

| Supramolecular Chemistry | Self-assembling hydrogels for drug delivery | π-π stacking, hydrophobic interactions, hydrogen bonding |

| Materials Science | Nonlinear optical materials, fluorescent nanostructures | Aromatic character, potential for charge transfer |

| Nano-Biotechnology | Chiral sensors, enantioselective separation media | Chiral recognition, specific molecular interactions |

This table outlines potential future applications of this compound in various fields of materials science.

Development of More Efficient and Sustainable Methodologies for Industrial-Scale Production

The growing demand for peptide-based drugs and other specialty chemicals necessitates the development of more efficient and sustainable methods for producing key intermediates like this compound.